2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one

Description

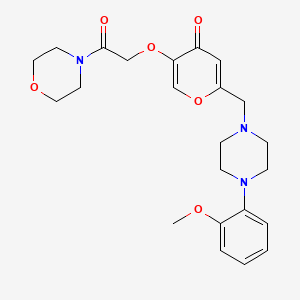

2-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a synthetic organic compound featuring a pyran-4-one core substituted with a piperazine-morpholino hybrid moiety. Its structure includes a 2-methoxyphenyl group attached to the piperazine ring, which is linked via a methyl bridge to the pyranone core. The 5-position of the pyranone is substituted with a morpholino-2-oxoethoxy chain.

Properties

IUPAC Name |

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c1-29-21-5-3-2-4-19(21)25-8-6-24(7-9-25)15-18-14-20(27)22(16-31-18)32-17-23(28)26-10-12-30-13-11-26/h2-5,14,16H,6-13,15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYZZJPYHMXIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a pyran derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperazine ring, a morpholino group, and a pyranone core. The molecular formula is , with a molecular weight of approximately 402.51 g/mol. Its structural complexity suggests potential interactions with multiple biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyran derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study examining the anti-proliferative effects of similar compounds, derivatives demonstrated IC50 values ranging from 0.24 to 0.59 μM against human breast cancer cells (MCF-7) and other malignancies . The mechanism of action appears to involve the inhibition of PARP1 activity, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

The compound also shows promising antimicrobial activity. In vitro assays have demonstrated effectiveness against both bacterial and fungal strains. The presence of electron-withdrawing groups in the structure enhances its antibacterial potency, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Pyran derivatives are known for their anti-inflammatory properties, and this compound is no exception. It has been shown to inhibit COX-2 activity, which is crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- PARP1 Inhibition : The compound inhibits PARP1, an enzyme involved in DNA repair, which leads to increased DNA damage in cancer cells and subsequent apoptosis .

- Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors involved in neurotransmission and cellular signaling, potentially influencing pathways related to cancer progression and inflammation .

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their overall therapeutic effects by reducing oxidative stress within cells .

Data Tables

The following table summarizes key findings related to the biological activity of the compound:

| Activity | Cell Line/Organism | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.24 - 0.59 | PARP1 inhibition, apoptosis induction |

| Antimicrobial | Various Bacterial Strains | Varies | Disruption of cell wall synthesis |

| Anti-inflammatory | COX-2 Enzyme | Not specified | Enzyme inhibition |

Case Studies

- Breast Cancer Study : A recent study evaluated the efficacy of similar pyran derivatives against breast cancer cells. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, with an emphasis on their ability to induce apoptosis through PARP inhibition .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of piperazine-containing compounds, noting effective inhibition against Staphylococcus aureus and Escherichia coli strains. This reinforces the potential for developing new antimicrobial agents based on this scaffold .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Trifluoromethylphenyl (in Compound 21) provides electron-withdrawing effects, which may alter metabolic stability or target affinity .

Ether Chain Variations: Morpholino-2-oxoethoxy offers a balance of hydrophilicity and conformational rigidity, contrasting with indolin-1-yl (aromatic, planar) and azepan-1-yl (flexible, seven-membered ring) groups .

Pharmacological and Physicochemical Implications

Table 2: Hypothetical Property Comparison*

*Hypothetical data inferred from structural features; experimental validation required.

Mechanistic Insights:

- The morpholino group in the target compound may improve water solubility compared to indoline (Compound 8) but reduce membrane permeability relative to azepane (Compound 9) .

Computational Similarity Analysis

Using graph-based methods () and binary fingerprinting (), the Tanimoto similarity coefficient can quantify structural overlap:

- Target vs. Compound 8: Moderate similarity (~0.65) due to shared pyranone core and piperazine but divergent ether chains.

- Target vs. Compound 9 : Lower similarity (~0.50) owing to benzylpiperazine and azepane substitutions .

Q & A

Q. How can researchers optimize the synthesis of 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one to improve yield and purity?

Methodological Answer:

- Step 1: Use a modular approach, synthesizing the pyran-4-one core first, followed by sequential substitution of the piperazine and morpholino groups. Evidence from similar compounds (e.g., piperazinyl-methyl pyrrolo-pyridinediones) suggests that coupling reactions in dichloromethane with NaOH as a base can minimize side products .

- Step 2: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for purification, as described for structurally related piperazine derivatives .

- Step 3: Monitor reaction progress via TLC or HPLC-MS to identify intermediates and optimize reaction times. For purity assessment (>95%), use reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions, particularly the methoxyphenyl (δ 3.8–4.0 ppm for OCH) and morpholino groups (δ 3.5–3.7 ppm for N-CH) .

- X-ray Crystallography: Resolve ambiguous stereochemistry by co-crystallizing the compound with a heavy atom (e.g., bromine), as demonstrated for 4-(2-methoxyphenyl)piperazin-1-ium derivatives .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]: ~528.24 Da) using electrospray ionization (ESI) in positive ion mode .

Q. How can researchers validate the purity of this compound for pharmacological assays?

Methodological Answer:

- HPLC-UV/Vis: Use a validated method with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) and a flow rate of 1.0 mL/min. Compare retention times against a reference standard .

- Elemental Analysis: Confirm elemental composition (C, H, N) with ≤0.4% deviation from theoretical values .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition temperature >200°C) to rule out solvent or moisture contamination .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for the morpholino and piperazinyl groups in this compound?

Methodological Answer:

- Substituent Variation: Syntize analogs with modified piperazine (e.g., 4-chlorophenylpiperazine) or morpholino (e.g., thiomorpholine) groups. Test binding affinity using radioligand assays (e.g., for serotonin or dopamine receptors) .

- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target proteins, prioritizing residues within 5 Å of the morpholino oxygen .

- Data Integration: Cross-reference SAR data with crystallographic studies (e.g., piperazine-protein interactions in ) to validate docking predictions .

Q. How can researchers resolve contradictions between computational predictions and experimental binding data?

Methodological Answer:

- Case Study Example: If computational models suggest high affinity for 5-HT receptors but experimental assays show weak binding:

- Step 1: Re-examine protonation states of the piperazine nitrogen under physiological pH using MarvinSketch.

- Step 2: Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify entropic/enthalpic discrepancies .

- Step 3: Validate with X-ray crystallography of the compound bound to the receptor, if feasible .

Q. What experimental designs are recommended for assessing metabolic stability in vivo?

Methodological Answer:

- Step 1: Administer the compound (10 mg/kg) via intravenous (IV) and oral (PO) routes in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours .

- Step 2: Quantify parent compound and metabolites using LC-MS/MS. Identify major metabolic pathways (e.g., morpholino oxidation or piperazine N-dealkylation) .

- Step 3: Compare bioavailability (F >30% for oral) and half-life (t >4 hours) against analogs. Use ANOVA with Tukey’s post-hoc test for statistical significance .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Step 1: Replicate assays in triplicate using standardized conditions (e.g., 72-hour exposure, 10% FBS, 37°C). Include positive controls (e.g., doxorubicin) .

- Step 2: Profile cytochrome P450 (CYP) expression in divergent cell lines (e.g., HepG2 vs. HEK293) via qPCR to identify metabolic activation differences .

- Step 3: Perform transcriptomics (RNA-seq) on resistant vs. sensitive lines to pinpoint overexpression of efflux pumps (e.g., P-gp) or anti-apoptotic genes .

Q. What methodologies are suitable for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC; <10% degradation at pH 7.4 is acceptable for oral dosing .

- Plasma Stability: Incubate with human plasma (37°C, 1 hour). Precipitate proteins with acetonitrile and analyze supernatant for intact compound .

- Light Sensitivity: Expose to UV light (254 nm) for 48 hours. Protect with amber vials if degradation exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.